Angstrom6 is classified within the broader category of peptides, specifically as a cyclic peptide due to its unique structure that enhances stability and bioactivity. It is synthesized through advanced chemical methods that allow for precise control over its molecular configuration. This compound has gained attention in the pharmaceutical field for its potential applications in cardiovascular diseases and cancer therapy.
The synthesis of Angstrom6 typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains. Recent advancements in this area include the use of ultrafast synthesis techniques that enhance yield and reduce waste. For instance, one-pot coupling and deprotection methodologies have been developed to streamline the process, significantly cutting down on synthesis time while maintaining high purity levels.
Key steps in the synthesis process include:
These methods ensure that Angstrom6 can be produced at scale while maintaining structural integrity and functional efficacy .
The molecular structure of Angstrom6 features a cyclic arrangement that contributes to its stability and biological activity. The specific sequence of amino acids in Angstrom6 is designed to enhance its binding affinity to PAI-1. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, which provide insights into the three-dimensional conformation and confirm the purity of the synthesized peptide.
Relevant data points include:
The cyclic nature of Angstrom6 allows for unique interactions with target proteins, making it a significant candidate for drug development .
Angstrom6 primarily acts through non-covalent interactions with PAI-1, inhibiting its function. This interaction can be characterized by various biochemical assays that measure binding affinity and inhibition potency.
Key reactions involve:
Technical details regarding these assays often include kinetic parameters such as (inhibition constant) and (half-maximal inhibitory concentration), which are critical for assessing the efficacy of Angstrom6 .
The mechanism by which Angstrom6 exerts its inhibitory effects on PAI-1 involves competitive inhibition. By binding to the active site or allosteric sites on PAI-1, Angstrom6 prevents the interaction between PAI-1 and its substrates, thereby promoting fibrinolysis.
Data supporting this mechanism includes:
Understanding this mechanism is crucial for optimizing Angstrom6's design for therapeutic applications .
Angstrom6 possesses several notable physical and chemical properties that influence its behavior in biological systems:
These properties are essential for determining the formulation strategies for drug delivery systems involving Angstrom6 .
Angstrom6 has potential applications across various scientific domains:
Angstrom6 (A6) emerged from systematic investigations into the urokinase plasminogen activator (uPA) system, which plays established roles in tumor progression through extracellular matrix degradation, cell migration, and metastasis. Researchers identified that proteolytic fragments of uPA's connecting peptide domain (residues 132-158) retained biological activity distinct from uPA's catalytic function [3]. Among synthesized fragments spanning this domain, the octapeptide sequence KPSSPPEE (residues 136-143) demonstrated potent anti-migratory and anti-metastatic properties in preclinical models [3] [6]. This discovery marked the birth of A6, initially explored for its ability to disrupt uPA-associated pathways without binding to the uPA receptor (uPAR) [3] [6]. Early studies confirmed that A6 interfered with critical oncogenic processes—specifically, tumor cell migration and invasion—while exhibiting no direct cytotoxicity or anti-proliferative effects [4]. Its unique mechanism, distinct from broad-spectrum protease inhibitors, positioned A6 as a promising targeted therapeutic candidate, leading to advanced preclinical validation and subsequent entry into clinical trials for cancers including ovarian carcinoma [4].
Angstrom6 is a synthetic, capped octapeptide with the amino acid sequence Acetyl-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH₂, often abbreviated as Ac-KPSSPPEE-NH₂ [2] [5] [7]. This sequence corresponds to residues 136-143 of the human uPA connecting peptide domain. Its molecular formula is C₃₉H₆₂N₁₀O₁₅, yielding a molecular weight of 910.97 g/mol [2] [5] [7]. The peptide features N-terminal acetylation and C-terminal amidation, enhancing its metabolic stability and bioavailability compared to uncapped peptides [3] [7]. Key physicochemical properties include high solubility in aqueous solutions (>100 mg/mL in water) and dimethyl sulfoxide (DMSO), facilitating its use in biological assays [5] [7]. The presence of two serine residues (Ser138 and Ser139) is functionally significant, as phosphorylation at Ser138 in the native uPA domain regulates cell migration [3].
Table 1: Structural and Physicochemical Properties of Angstrom6
Property | Value | Significance |
---|---|---|
Amino Acid Sequence | Ac-KPSSPPEE-NH₂ | Core bioactive sequence from uPA residues 136-143 |
Molecular Formula | C₃₉H₆₂N₁₀O₁₅ | Defines elemental composition |
Molecular Weight | 910.97 g/mol | Critical for pharmacokinetics and dosing |
N-Terminus | Acetylated (Ac-) | Enhances metabolic stability and membrane permeability |
C-Terminus | Amidated (-NH₂) | Prevents degradation by carboxypeptidases |
Solubility (Water/DMSO) | ≥100 mg/mL | Facilitates formulation and in vitro experimentation |
CAS Registry Number | 220334-14-5 | Unique chemical identifier |
A defining structural feature of Angstrom6 is its significant sequence homology to a critical region within the CD44 hyaluronan-binding link domain. Specifically, A6 (KPSSPPEE) aligns with residues 120-127 (NASAPPEE) in human CD44 [3] [6] [8]. This conserved motif resides within exon 3 of CD44, a region essential for hyaluronic acid (HA) binding and receptor activation [3] [9]. Structural analyses indicate that this homology enables A6 to bind directly to CD44, inducing conformational changes that modulate its activity [6]. Crucially, A6 binding does not compete with HA but instead alters the receptor's tertiary structure, as evidenced by epitope mapping studies showing reduced recognition by specific anti-CD44 antibodies (e.g., DF1485) post-A6 engagement [3] [6]. This structural mimicry underpins A6’s ability to "activate" CD44, promoting alternative signaling states distinct from those triggered by HA or other natural ligands. The conservation of this motif across all CD44 isoforms (standard and variants) due to its location in constitutive exons explains A6's broad activity across diverse CD44-expressing malignancies [3] [9].
Table 2: Structural Homology Between Angstrom6 and CD44
Feature | Angstrom6 (A6) | CD44 Link Domain (Residues 120-127) | Functional Consequence |
---|---|---|---|
Core Sequence | KPSSPPEE | NASAPPEE | Enables direct binding and structural mimicry |
Location in Parent Protein | uPA connecting peptide (136-143) | Exon 3 (Constitutive region) | Accessible for interaction; conserved across species |
Post-Translational Sites | Ser138 (Potential phosphorylation) | Glycosylation sites nearby | Modulates binding affinity and downstream signaling |
Effect on CD44 Structure | Induces conformational shift | Native HA-binding conformation | Alters antibody binding (e.g., blocks DF1485 epitope); activates alternative signaling |
Isoform Specificity | Binds all CD44 isoforms | Present in all isoforms | Broad applicability across cancers expressing any CD44 isoform |
CD44 has emerged as a master regulator of tumor progression and metastasis due to its multifaceted roles in:
A6 exploits these pathways through its unique CD44-binding properties. Unlike antibodies that block CD44-HA interaction, A6 acts as a functional modulator (partial agonist):
Table 3: Preclinical Efficacy of Angstrom6 in Metastasis Models
Cancer Model | Key Findings | Proposed Mechanism | Reference |
---|---|---|---|
B16-F10 Melanoma (Lung Metastasis) | 50% reduction in lung nodules after i.v. injection (p=0.029) | Inhibition of tumor cell extravasation and survival in lung parenchyma | [3] [6] |
MDA-MB-231 Breast Cancer Xenograft | 90% inhibition of primary tumor growth; reduced spontaneous metastasis | Suppression of CD44/HA-mediated proliferation and FAK/MEK signaling | [3] [24] |
PC3 Prostate Cancer Models | Inhibition of invasion through Matrigel (>75% at 50 µM) | Blockade of CD44/RUNX2/MMP-9 axis and osteoclastogenesis | [5] [8] |
Cisplatin-Resistant Glioma | Enhanced tumor growth inhibition vs. cisplatin or A6 alone | Reversal of CD44-mediated drug efflux and survival signaling | [3] [26] |
Inflammatory Bone Loss | Attenuation of LPS-induced osteoclastogenesis and bone destruction | Suppression of Akt/NF-κB and activation of AMPK pathways | [1] |
Thus, Angstrom6 represents a first-in-class peptide therapeutic targeting the CD44 pathway not through simple antagonism, but via precise structural mimicry that rewires CD44-mediated signaling to inhibit metastatic progression.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7